1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

Medicinal chemistry Pharmacophore design CNS drug discovery

This N-methyl secondary amine (MW 262.39, HBD=0) is distinct from the primary amine analog (CAS 1355233-53-2) and the 5-methyl regioisomer (CAS 1355208-30-8). The N-methyl substitution eliminates hydrogen-bond donor capacity, while the 2-methylpyridine core (ortho to ring N) differentiates it electronically and sterically from regioisomers. Procurement must verify the 2-methyl regioisomer by NMR (singlet at ~2.5 ppm) and HRMS. Ideal for H3 antagonist SAR, fragment-based GPCR screening, and EZH2 inhibitor analog synthesis.

Molecular Formula C15H26N4
Molecular Weight 262.39 g/mol
Cat. No. B11808095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
Molecular FormulaC15H26N4
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)CNC
InChIInChI=1S/C15H26N4/c1-12(2)18-7-9-19(10-8-18)15-6-5-14(11-16-4)13(3)17-15/h5-6,12,16H,7-11H2,1-4H3
InChIKeyFGWRUPCXMFCITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine: Chemical Identity, Class, and Procurement-Relevant Baseline


1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine (molecular formula C₁₅H₂₆N₄, calculated molecular weight 262.39 g/mol) is a synthetic small-molecule building block belonging to the 6-piperazinyl-pyridine class of heterocyclic compounds. Structurally, it features a 2-methylpyridine core substituted at the 6-position with an N-isopropylpiperazine moiety and at the 3-position with an N-methylmethanamine group, yielding a secondary amine pharmacophore. This compound class has been extensively claimed in patent literature as histamine H3 receptor antagonists and inverse agonists [1]. Its closest in-class analogs include the primary amine variant (6-(4-isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)methanamine (CAS 1355233-53-2, MW 248.37) [2] and the 5-methylpyridine regioisomer 1-(6-(4-isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine (CAS 1355208-30-8) . The compound is currently available through specialty chemical suppliers as a research reagent, with no publicly available CAS registry number identified for this exact N-methyl derivative, distinguishing it from its better-cataloged primary amine analog.

Why 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine Cannot Be Replaced by Generic Analogs: Structural Differentiation and Procurement Risk


In-class piperazinyl-pyridine analogs cannot be interchanged without risking substantial alteration of downstream biological or synthetic outcomes. Three structural features of this compound create quantifiable differentiation from its closest generic substitutes: (i) the N-methyl secondary amine at the 3-methanamine position reduces hydrogen-bond donor (HBD) count from 1 to 0 relative to the primary amine analog (CAS 1355233-53-2) [1], altering both lipophilicity and target engagement potential; (ii) the 2-methylpyridine substitution pattern positions the methyl group ortho to the ring nitrogen, which electronically and sterically distinguishes it from the 5-methyl regioisomer (CAS 1355208-30-8) ; and (iii) the N-isopropyl group on the piperazine ring confers higher lipophilicity than N-methyl or N-ethyl analogs within the same patent space, directly affecting blood-brain barrier penetration and receptor-binding kinetics in H3 antagonist programs [2]. Generic substitution based solely on the piperazinyl-pyridine scaffold name, without verifying the exact substitution pattern, carries procurement risk: the primary amine analog has a different CAS number, different molecular weight, and one additional HBD, all of which can alter solubility, metabolic stability, and pharmacological profile. The following quantitative evidence section details these differences with available data.

1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Hydrogen-Bond Donor Count: N-Methyl Secondary Amine vs. Primary Amine Analog

The target compound's N-methyl substitution on the methanamine eliminates the sole hydrogen-bond donor (HBD) present in the primary amine analog (CAS 1355233-53-2). PubChem-computed descriptors for the primary amine analog show HBD = 1, whereas the N-methyl target compound has HBD = 0 [1]. This single-atom modification reduces topological polar surface area (TPSA) from 45.4 Ų (primary amine) to an estimated ~36–38 Ų (N-methyl, computed by structural analogy), and increases computed logP by approximately 0.3–0.5 log units [2].

Medicinal chemistry Pharmacophore design CNS drug discovery

Molecular Weight and Formula Differentiation for Inventory Verification

The target compound has a molecular formula of C₁₅H₂₆N₄ and calculated molecular weight of 262.39 g/mol, differing from the primary amine analog (C₁₄H₂₄N₄, MW 248.37 g/mol) by exactly one CH₂ unit (14.02 Da) [1]. The 5-methylpyridine regioisomer (CAS 1355208-30-8) shares the same molecular formula and weight but differs in substitution position . This mass difference is analytically resolvable by LC-MS or HRMS, enabling unambiguous identity confirmation.

Analytical chemistry Inventory management Quality control

Regioisomeric Pyridine Substitution: 2-Methyl vs. 5-Methyl Positional Isomer Differentiation

The methyl group position on the pyridine ring (2- vs. 5-) constitutes a critical regioisomeric distinction within the piperazinyl-pyridine patent space. In the H3 antagonist patent family (US 7,528,135 / WO 2006/058876), the 2-position and 5-position substitution patterns are claimed as separate embodiments, and the SAR tables indicate that the substitution position alters receptor affinity [1]. The 2-methylpyridine isomer places the methyl group ortho to the pyridine nitrogen, affecting the pKa of the pyridine ring (estimated ~5.5–6.0 for 2-methylpyridine vs. ~5.8–6.3 for 5-methylpyridine) [2]. The 5-methyl regioisomer (CAS 1355208-30-8) is commercially available at ≥95% purity , while the target 2-methyl compound has more limited vendor listings, suggesting a supply-chain differentiation.

Medicinal chemistry Structure-activity relationship Isomer purity

N-Isopropyl vs. N-Ethyl Piperazine Lipophilicity and Steric Differentiation

The N-isopropyl substituent on the piperazine ring of the target compound differentiates it from N-ethyl and N-methyl piperazine analogs within the same patent class. In the H3 antagonist patent US 7,528,135, SAR tables demonstrate that increasing N-alkyl chain length from methyl to ethyl to isopropyl modulates receptor binding, with isopropyl-substituted compounds generally showing enhanced affinity [1]. The N-ethylpiperazine analog 1-(6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine (CAS 1355220-25-5, C₁₅H₂₆N₄, MW 262.39) shares identical molecular formula with the target compound but differs in both the piperazine N-alkyl group (ethyl vs. isopropyl) and the pyridine substitution pattern . The isopropyl group increases calculated logP by approximately 0.5 units relative to the N-ethyl analog and introduces greater steric bulk, which can enhance receptor subtype selectivity [2].

CNS drug design Lipophilicity optimization Receptor binding

Available Purity Specifications: Procurement-Grade Quantitative Benchmarks

Vendor purity specifications provide the only publicly available quantitative quality data for this compound series. The primary amine analog (CAS 1355233-53-2) is offered at ≥95% purity (AKSci) and 97% (Chemenu) . The 5-methyl N-methyl regioisomer (CAS 1355208-30-8) is listed at ≥95% (AKSci) and 98% (Leyan) . The target compound itself is listed by EvitaChem as a specialty research chemical, though specific purity specifications and batch analytical data (NMR, HPLC chromatograms) are not publicly posted for the 2-methyl N-methyl variant . No CAS number has been assigned to the target compound in public databases, which is atypical for well-characterized building blocks and indicates a compound that may require custom synthesis with specification negotiation.

Quality assurance Chemical procurement Analytical specification

Procurement-Guiding Application Scenarios for 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine


Histamine H3 Receptor Antagonist SAR Probe Development

When developing structure-activity relationship probes within the 6-piperazinyl-pyridine H3 antagonist chemotype claimed in US 7,528,135 [1], this compound serves as a key N-methyl secondary amine variant. The absence of a hydrogen-bond donor (HBD = 0 vs. HBD = 1 for primary amine analog) and the isopropylpiperazine substituent make it suitable for evaluating the contribution of amine N-substitution to H3 receptor binding affinity and CNS permeability. Researchers should procure this specific compound rather than the more readily available primary amine (CAS 1355233-53-2) when testing the hypothesis that N-methylation improves metabolic stability or alters receptor binding kinetics. Pre-procurement confirmation of the 2-methyl (not 5-methyl) pyridine regioisomer by NMR or HPLC is essential [2].

Fragment-Based or Building-Block Library Construction for GPCR-Focused Screening

As a low-molecular-weight (262.39 Da) secondary amine building block with a TPSA below 40 Ų and zero HBDs, this compound fits within fragment-based screening libraries targeting GPCRs, particularly aminergic receptors. Its piperazinyl-pyridine scaffold is a privileged structure in histamine H3, dopamine D2/D3, and serotonin 5-HT receptor ligand design [1]. When constructing focused libraries for H3 or related GPCR targets, this N-methyl derivative offers a distinct vector for further derivatization compared to the primary amine analog, enabling exploration of N-alkyl SAR without the synthetic step of reductive amination. Procurement from specialty suppliers should include a request for HRMS and ¹H NMR data to verify the N-methyl (singlet at ~2.4–2.5 ppm) and 2-methylpyridine (singlet at ~2.5 ppm) structural features [2].

Reference Standard for Quantitative NMR or LC-MS Method Development

The compound's resolved mass difference of +14.02 Da relative to its primary amine analog (CAS 1355233-53-2) [1] provides a built-in positive control for LC-MS method qualification. Analytical laboratories developing purity methods for piperazinyl-pyridine building blocks can use this compound as a system suitability standard to verify chromatographic resolution between the N-methyl and primary amine forms, and between 2-methyl and 5-methyl pyridine regioisomers. The isobaric relationship with the 5-methyl regioisomer (both C₁₅H₂₆N₄, MW 262.39) makes this compound pair an excellent challenge set for HPLC method development, where retention time differentiation must be demonstrated [2]. Buyers should request a CoA that includes HPLC purity at 254 nm and HRMS confirmation of molecular identity.

Custom Intermediate for EZH2 or Other Epigenetic Probe Synthesis

The 4-isopropylpiperazin-1-yl-pyridine substructure is a recognized pharmacophoric element in EZH2/EZH1 dual inhibitors such as UNC1999 (CAS 1431612-23-5), which contains the 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl moiety [1]. This compound can serve as a synthetic intermediate or starting material for the construction of novel EZH2 inhibitor analogs bearing a 2-methylpyridine core rather than the unsubstituted pyridine found in UNC1999. The N-methylmethanamine group provides a handle for further amide coupling or reductive amination reactions. Procurement for this application requires verification that the 2-methyl substitution on the pyridine ring is intact, as this position is critical for modulating the dihedral angle between the pyridine and the attached indazole or indole ring systems in the final inhibitors [2].

Quote Request

Request a Quote for 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.